5-Ethoxyindolin-2-one
Overview
Description
5-Ethoxyindolin-2-one is a chemical compound that is related to the indole family, a group of compounds known for their presence in various natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound involves various organic reactions. For instance, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline, as described in one of the papers, involves spectroscopic methods for characterization, including 1H and 13C NMR, and IR spectroscopy . The synthesis details of this compound itself are not provided, but similar methods and characterization techniques are likely applicable.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-ethyl-5-iodoindolin-2-one, shows that molecules are arranged in columns and interact via intermolecular hydrogen bonds and halogen contacts . This suggests that this compound could also exhibit significant intermolecular interactions, which would influence its crystal packing and stability.
Chemical Reactions Analysis
The papers discuss the reactivity of compounds with structural similarities to this compound. For example, the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline leads to a cyclocondensation compound, indicating that the ethoxy group can participate in reactions leading to ring closure . This information can be extrapolated to predict the reactivity of this compound in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. The crystal structure of 5-ethoxymethyl-8-hydroxyquinoline is orthorhombic, and its geometric parameters and charge distribution have been calculated using DFT and Hartree–Fock methods . These methods could also be applied to this compound to predict its properties. The presence of ethoxy and indolin-2-one moieties suggests that the compound would exhibit both hydrophobic and polar characteristics, affecting its solubility and interaction with biological molecules.
Scientific Research Applications
Neuropharmacological Research
5-Ethoxyindolin-2-one and related compounds have been extensively studied in neuropharmacology. Research by Pinto and Battaglia (1994) investigated the kinetics of serotonin (5-HT) receptors in rat cortex after receptor inactivation by compounds including N-ethoxycarbonyl-1,2-ethoxydihydroquinoline, a related chemical structure. This study provides insights into the regeneration of serotonin receptors, which is crucial for understanding various neurological and psychiatric conditions (Pinto & Battaglia, 1994).
Meller, Goldstein, and Bohmaker (1990) explored the receptor reserve for serotonin-mediated inhibition of serotonin synthesis, using a related irreversible receptor antagonist, EEDQ. Their findings contribute to our understanding of the mechanism of action of nonbenzodiazepine anxiolytics, vital in psychiatric medicine (Meller, Goldstein, & Bohmaker, 1990).
Cancer Research
In cancer research, compounds structurally similar to this compound have shown potential. Gastpar et al. (1998) found that methoxy-substituted 3-formyl-2-phenylindoles, which share a similar molecular structure, inhibit tubulin polymerization, a key process in cancer cell division. This points towards potential applications in designing new anticancer drugs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Sensor Development
Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, and Savage (2001) characterized a compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, for detecting metal ions. This work suggests potential applications of similar compounds in developing sensors for environmental or biological monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Drug Development and Analysis
In the field of drug development and analysis, Burykin, Andreev, and Varnavskaya (2014) conducted electrophoretic and gas-chromatographic analysis of Afobazol pharmaceutical preparation, which includes an active component structurally related to this compound. This research is crucial for quality control and formulation of pharmaceuticals (Burykin, Andreev, & Varnavskaya, 2014).
properties
IUPAC Name |
5-ethoxy-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-3-4-9-7(5-8)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNNGQPYKZMNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463298 | |
Record name | 5-ethoxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87234-49-9 | |
Record name | 5-Ethoxy-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87234-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethoxyindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 5-ethoxy-1,3-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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